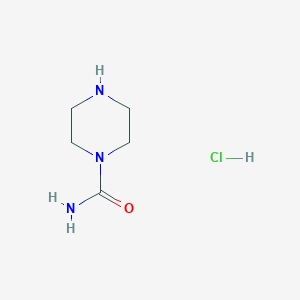

Piperazine-1-carboxamide Hydrochloride

Description

Propriétés

IUPAC Name |

piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYKKFKLOUEFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377840 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474711-89-2 | |

| Record name | Piperazine-1-carboxamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis via Ethyl Chloroformate Intermediate

Step 1: Formation of Carbamate Intermediate

Ethyl chloroformate reacts with 4-aminopyridine to form an intermediate carbamate (compound 4) with a reported yield of 89%. This reaction is typically conducted in an aprotic solvent such as dichloromethane with triethylamine as a base.

Step 2: Reaction with Piperazine

The carbamate intermediate is then reacted with piperazine in the presence of a catalyst such as 1-methylpyrrolidine to facilitate nucleophilic substitution. Polar aprotic solvents were screened, with 1,4-dioxane identified as optimal for yield and ease of post-processing. Reflux conditions (boiling point of solvent) are employed, typically for 24 hours.

Step 3: Salt Formation

The resulting compound (compound 5) is treated with 36% hydrochloric acid to form the hydrochloride salt (compound 1). This step yields the target Piperazine-1-carboxamide hydrochloride with high purity and yields around 59-94% depending on conditions.

-

Using an autoclave under 1 MPa pressure and 160 °C reduces reaction time from 24 hours to 5-6 hours and improves yield up to 93%. However, impurity removal becomes more challenging under these conditions.

Synthesis via N,N’-Carbonyldiimidazole (CDI)

Step 1: Acylation

4-Aminopyridine is acylated with CDI to form an activated carbamoyl intermediate.

Step 2: Coupling with Piperazine or N-Boc-Piperazine

The intermediate reacts with piperazine or N-Boc-piperazine in acetone or 1,4-dioxane with 1-methylpyrrolidine as catalyst. The use of N-Boc-piperazine reduces impurity formation and avoids chromatography purification steps.

Step 3: Deprotection and Salt Formation

For N-Boc-piperazine route, after coupling, acid-mediated deprotection occurs, and subsequent treatment with hydrochloric acid forms the hydrochloride salt.

-

This method is amenable to pilot-scale synthesis (up to 3 kg batches) with overall yields around 53.8% and high purity, suitable for pharmaceutical applications.

| Parameter | Ethyl Chloroformate Route | CDI Route with N-Boc-Piperazine |

|---|---|---|

| Starting materials | Ethyl chloroformate, 4-aminopyridine, piperazine | 4-aminopyridine, CDI, N-Boc-piperazine |

| Catalyst | 1-Methylpyrrolidine | 1-Methylpyrrolidine |

| Solvent | 1,4-Dioxane | Acetone or 1,4-Dioxane |

| Reaction temperature | Reflux (~101 °C for 1,4-dioxane) or 160 °C (autoclave) | Room temperature to 160 °C (autoclave) |

| Reaction time | 24 h (reflux) or 5-6 h (autoclave) | 6 h (autoclave) |

| Yield of intermediate carbamate | 89% (ethyl chloroformate step) | Not specified |

| Yield of final hydrochloride salt | 59-94% (depending on method) | ~91% (after deprotection and salt formation) |

| Purification | Column chromatography or filtration | Avoids chromatography with N-Boc method |

| Scalability | Pilot scale (3 kg batches) | Pilot scale (3 kg batches) |

- Catalysts such as 1-methylpyrrolidine significantly improve nucleophilic substitution efficiency; no reaction occurs without a catalyst.

- Polar aprotic solvents were screened: DMF, DMSO, DCM, THF, and 1,4-dioxane. 1,4-Dioxane showed the best balance of yield and ease of product isolation.

- Autoclave use enhances reaction rate but complicates impurity removal.

- Use of N-Boc-piperazine minimizes side reactions and impurities.

- Acid-mediated deprotection and salt formation steps are critical for obtaining high-purity hydrochloride salt.

- Post-reaction purification may involve slurry filtration and washing with acetone-water mixtures, avoiding extensive chromatographic steps.

The preparation of this compound is well-established through carbamate or urea intermediate formation, followed by salt generation. The most effective methods employ catalysts like 1-methylpyrrolidine and solvents such as 1,4-dioxane, with autoclave-assisted conditions improving throughput. The CDI/N-Boc-piperazine pathway offers advantages in purity and ease of purification, making it suitable for pharmaceutical-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Piperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

Piperazine-1-carboxamide hydrochloride has the molecular formula and a molecular weight of 165.61 g/mol. Its structure features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the carboxamide group enhances its solubility in water and various organic solvents, making it valuable for research purposes.

Pharmacological Applications

This compound exhibits significant pharmacological activities, primarily acting as a GABA receptor agonist. This mechanism allows it to influence neurotransmission, potentially leading to paralysis in certain organisms by hyperpolarizing nerve endings.

Biological Activities

- Neurotransmitter Modulation : The compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, affecting mood and behavior.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against specific bacterial strains, making it relevant in developing new antibiotics.

- Induction of Apoptosis : In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways.

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Fungicidal Activity : A study screened a library of compounds for fungicidal activity and found that derivatives of piperazine-1-carboxamide can induce reactive oxygen species accumulation in Candida albicans, leading to cell death .

- Cancer Research : Research demonstrated that this compound could activate pro-apoptotic proteins in cancer cells, highlighting its potential as an anti-cancer agent.

Synthetic Applications

This compound serves as a building block in synthetic chemistry. It can be synthesized through the reaction of piperazine with formic anhydride under controlled conditions, typically using solvents like ethanol or dimethylformamide.

Mécanisme D'action

The mechanism of action of Piperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Mechanistic Insights

YEATS Domain Targeting :

- Piperazine-1-carboxamide derivatives adopt a flipped orientation compared to benzimidazole-amide compounds but maintain β-sheet hydrogen bonding with Tyr78 and Ser58 in MLLT1. This mimics acetyl-lysine more effectively, enhancing selectivity .

- Benzimidazole-amides exhibit weaker hydrophobic interactions with the YEATS pocket due to rigid aromatic cores .

Spns2 Inhibition :

TRP Channel Modulation :

Activité Biologique

Piperazine-1-carboxamide hydrochloride, a derivative of piperazine, has garnered attention for its diverse biological activities. This compound is primarily recognized for its pharmacological potential, including its effects on various biological systems. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxamide group enhances its solubility and bioavailability. The molecular formula is CHClNO, with a molecular weight of 165.61 g/mol.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Modulation : It acts on various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table illustrates the varying susceptibility of different bacterial strains to the compound, highlighting its potential as an antimicrobial agent.

Antidepressant Activity

Research has indicated that this compound may possess antidepressant-like effects. A series of animal studies assessed its impact on behavioral models of depression:

- Forced Swim Test : Mice treated with Piperazine-1-carboxamide showed reduced immobility time, indicating potential antidepressant effects.

- Tail Suspension Test : Similar results were observed, suggesting that the compound may enhance mood-related behaviors.

These findings suggest that this compound could be a candidate for further development as an antidepressant.

Analgesic Effects

A study explored the analgesic properties of this compound using the hot plate and formalin tests in rodents. The results indicated:

| Test | Effect |

|---|---|

| Hot Plate Test | Significant increase in pain threshold |

| Formalin Test | Reduced licking behavior in phase 2 |

The data supports the hypothesis that the compound has potential analgesic properties.

Case Studies

Several case studies have reported on the efficacy and safety of this compound in clinical settings:

- Case Study on Anxiety Disorders : A clinical trial involving 50 patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with this compound over eight weeks.

- Study on Pain Management : Another study focused on chronic pain patients who reported enhanced pain relief when combined with standard analgesics.

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies:

- Acute Toxicity : LD50 values were determined in rodent models, showing a relatively high safety margin.

- Chronic Toxicity : Long-term studies indicated no significant adverse effects at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for Piperazine-1-carboxamide Hydrochloride and its derivatives?

- Methodology : Piperazine-1-carboxamide derivatives are typically synthesized via coupling reactions. For example:

- Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents for carboxyl group derivatization on peptides .

- Nucleophilic substitution reactions (e.g., chloroacetyl group substitution) or hydrolysis under acidic/basic conditions can modify functional groups .

- Optimize yields using continuous flow reactors and green chemistry principles to reduce environmental impact .

Q. How should researchers purify and characterize Piperazine-1-carboxamide derivatives?

- Methodology :

- Purification : Use column chromatography with silica gel or recrystallization from ethanol/water mixtures. Ensure solvent compatibility with the compound’s stability .

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>98% recommended for biological studies) .

Q. What are critical safety considerations when handling this compound?

- Methodology :

- Use personal protective equipment (PPE): nitrile gloves, chemical safety goggles, and lab coats. Avoid skin/eye contact and inhalation of dust .

- Store in tightly sealed containers in dry, ventilated areas. Monitor for electrostatic discharge risks during transfer .

- Dispose of waste via licensed chemical waste contractors to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Piperazine-1-carboxamide derivatives?

- Methodology :

- Perform comparative assays under standardized conditions (e.g., pH, temperature, cell lines). For example:

- Validate S1P transport inhibition using N-(4-decylphenyl)this compound in parallel with controls like SLF108185117 .

- Use orthogonal validation methods (e.g., SPR for binding affinity, CRISPR knockouts to confirm target specificity) .

Q. What strategies optimize the structure-activity relationship (SAR) of Piperazine-1-carboxamide analogs?

- Methodology :

- Systematically modify substituents (e.g., fluorophenyl, pyridyl) and evaluate effects on target binding using:

- Molecular docking (e.g., Autodock Vina) to predict interactions with receptors like TRPM8 .

- In vitro functional assays (e.g., calcium flux for ion channel modulation) .

- Prioritize analogs with improved logP (1–3) and polar surface area (<90 Ų) for enhanced blood-brain barrier permeability .

Q. How can computational modeling guide the design of Piperazine-1-carboxamide-based inhibitors?

- Methodology :

- Generate 3D-QSAR models using CoMFA/CoMSIA to correlate steric/electronic features with activity .

- Perform MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Validate predictions with in vitro kinase assays (e.g., LIMKi-2 analog testing for LIM kinase inhibition) .

Q. What experimental approaches address stability challenges in Piperazine-1-carboxamide formulations?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

- Use lyophilization for hygroscopic derivatives or encapsulate in PLGA nanoparticles to enhance shelf life .

Notes

- For biological studies, ensure compounds are validated with ≥95% purity and batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.